![molecular formula C8H7BrF2O B1406221 2-Bromo-6-(difluoromethyl)anisole CAS No. 1261775-75-0](/img/structure/B1406221.png)
2-Bromo-6-(difluoromethyl)anisole
Overview
Description
“2-Bromo-6-(difluoromethyl)anisole” is a chemical compound with the molecular formula C8H7BrF2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(difluoromethyl)anisole” can be represented by the InChI code: 1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-6-(difluoromethyl)anisole” are not available, bromoanisoles are known to be used as coupling partners in metal-catalyzed coupling reactions, including Heck reactions, Buchwald-Hartwig coupling, Suzuki couplings, and Ullmann condensations .Physical And Chemical Properties Analysis
“2-Bromo-6-(difluoromethyl)anisole” has a molecular weight of 237.04 g/mol . It is a solid substance and should be stored in a refrigerator .Scientific Research Applications
Environmental Presence and Origin
- Halogenated anisoles like 2-Bromo-6-(difluoromethyl)anisole are prevalent in the environment but not produced in significant technical quantities. Research suggests a biogenic origin for bromoanisoles, highlighting their natural occurrence in the marine troposphere of the Atlantic Ocean (Führer & Ballschmiter, 1998).
Chemical Transformation and Catalysis
- Studies have focused on the hydrogen-transfer hydrodehalogenation of brominated anisoles, including derivatives like 2-Bromo-6-(difluoromethyl)anisole. This process, which involves removing halogen atoms using a palladium catalyst, is significant in organic synthesis and environmental remediation (Ukisu, 2019).
- Anodic bromination studies have also been conducted on anisoles, revealing insights into regioselectivity and efficiency in bromination reactions, important in synthetic chemistry (Taniguchi, Yano, Yamaguchi, & Yasukouchi, 1982).
Molecular and Spectral Analysis
- Vibrational spectra and torsional barriers of anisole derivatives, including halogenated ones like 2-Bromo-6-(difluoromethyl)anisole, have been analyzed to understand their molecular structures and behavior. This research aids in the understanding of molecular interactions and stability (Owen & Hester, 1969).
Crystal Structure and Supramolecular Interactions
- Crystal structure studies of anisole derivatives, including those with bromo and difluoromethyl groups, offer insights into their molecular packing and interactions. These findings have implications for material science and molecular engineering (Nestler, Schwarzer, & Gruber, 2018).
Bioisostere and Drug Design Applications
- Research on the difluoromethyl group in compounds like 2-Bromo-6-(difluoromethyl)anisole has explored its role as a lipophilic hydrogen bond donor. This is crucial for drug design, as difluoromethyl groups may act as bioisosteres for hydroxyl, thiol, or amine groups, influencing the drug's properties (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).
Safety And Hazards
Future Directions
While specific future directions for “2-Bromo-6-(difluoromethyl)anisole” are not available, bromoanisoles are generally used in various industrial processes and research due to their reactivity . They are particularly useful in metal-catalyzed coupling reactions, which are widely used in the synthesis of complex organic molecules .
properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSSOUZCUPXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)-2-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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